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Compound of Interest

Compound Name: Tridecyl acetate

Cat. No.: B091069 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

tridecyl acetate (C₁₅H₃₀O₂), a long-chain acetate ester. The information presented herein,

including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass

Spectrometry (MS) data, is essential for the structural elucidation, identification, and purity

assessment of this compound in research and development settings.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for tridecyl
acetate.

Table 1: ¹H NMR Spectral Data (Predicted)
Chemical Shift (ppm) Multiplicity Assignment

~4.05 Triplet -O-CH₂-

~2.05 Singlet -C(O)-CH₃

~1.60 Multiplet -O-CH₂-CH₂-

~1.26 Multiplet -(CH₂)₁₀-

~0.88 Triplet -CH₃
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Note: Predicted values are based on typical chemical shifts for n-alkyl acetates. Actual

experimental values may vary slightly.

Table 2: ¹³C NMR Spectral Data (Predicted)
Chemical Shift (ppm) Assignment

~171.1 C=O

~64.6 -O-CH₂-

~31.9 Alkyl Chain Carbons

~29.6 Alkyl Chain Carbons

~29.5 Alkyl Chain Carbons

~29.3 Alkyl Chain Carbons

~28.7 Alkyl Chain Carbons

~25.9 Alkyl Chain Carbons

~22.7 Alkyl Chain Carbons

~21.0 -C(O)-CH₃

~14.1 -CH₃

Note: Predicted values are based on typical chemical shifts for n-alkyl acetates. Actual

experimental values may vary slightly.

Table 3: IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

~2925 Strong C-H stretch (alkane)

~2855 Strong C-H stretch (alkane)

~1740 Strong C=O stretch (ester)[1][2]

~1465 Medium C-H bend (alkane)

~1375 Medium C-H bend (alkane)

~1240 Strong C-O stretch (ester)[3]

~1040 Medium C-O stretch (ester)

Note: Values are characteristic for long-chain alkyl acetates.

Table 4: Mass Spectrometry Data (Electron Ionization)
m/z Relative Intensity Proposed Fragment

242 Low [M]⁺ (Molecular Ion)[4]

182 Moderate [M - CH₃COOH]⁺

61 High [CH₃C(OH)₂]⁺

43 Base Peak [CH₃CO]⁺[3]

Data obtained from the NIST WebBook.[4]

Experimental Protocols
The acquisition of the spectroscopic data presented above typically follows standardized

experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are generally recorded on a spectrometer operating at a frequency of

300 MHz or higher.
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Sample Preparation: A small amount of tridecyl acetate is dissolved in a deuterated solvent,

commonly deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.

Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, a sufficient

number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger

number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Proton decoupling is used to simplify the ¹³C spectrum.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

generate the NMR spectrum. The spectrum is then phased, baseline corrected, and

referenced. For ¹H NMR, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is often used

as an internal reference. For ¹³C NMR, the solvent peak (e.g., CDCl₃ at 77.16 ppm) is used

for referencing.

Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is the common method for obtaining the

infrared spectrum.

Sample Preparation: As tridecyl acetate is a liquid, a thin film of the neat liquid is placed

between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance

(ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR

crystal.

Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is

recorded. Subsequently, the spectrum of the sample is recorded. The instrument measures

the interference pattern of the infrared light, which is then mathematically converted into an

infrared spectrum.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry is a standard method for the analysis of volatile

organic compounds like tridecyl acetate.
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Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection.

The sample is vaporized in a high vacuum environment.

Ionization: The vaporized molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing the ejection of an electron and the formation of a positively

charged molecular ion ([M]⁺).

Fragmentation: The high energy of the ionization process causes the molecular ion to

fragment into smaller, characteristic charged species.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of each ion as a function of its m/z ratio.
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Caption: General workflow for obtaining and analyzing spectroscopic data.

This guide provides foundational spectroscopic information for tridecyl acetate, serving as a

valuable resource for its characterization in various scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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